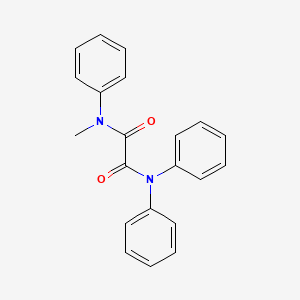

Ethanediamide, methyltriphenyl-

Description

Ethanediamide (oxamide) is a diamide derived from oxalic acid (HOOC–COOH), where both carboxylic acid groups are replaced by amides (–CONH₂). The compound "Ethanediamide, methyltriphenyl-" likely refers to a derivative in which one or both nitrogen atoms of the ethanediamide backbone are substituted with methyltriphenyl groups. Such substitutions significantly alter the compound’s physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

CAS No. |

204776-55-6 |

|---|---|

Molecular Formula |

C21H18N2O2 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-methyl-N,N',N'-triphenyloxamide |

InChI |

InChI=1S/C21H18N2O2/c1-22(17-11-5-2-6-12-17)20(24)21(25)23(18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |

InChI Key |

GYUUEAABDREJQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, methyltriphenyl- typically involves the reaction of triphenylmethyl chloride with ethanediamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of ethanediamide, methyltriphenyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, methyltriphenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert ethanediamide, methyltriphenyl- into its reduced forms.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Ethanediamide, methyltriphenyl- has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethanediamide, methyltriphenyl- involves its interaction with specific molecular targets and pathways. The compound’s amide and aromatic functionalities allow it to engage in various chemical interactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanediamides

- N¹-(3-Chloro-2-Methylphenyl)-N²-(Pyridin-4-ylmethyl)Ethanediamide (): This ethanediamide derivative features aromatic (chloro-methylphenyl) and heteroaromatic (pyridinyl) substituents. Compared to methyltriphenyl variants, its electron-withdrawing chlorine and pyridine groups enhance polarity, increasing solubility in polar solvents.

- Bis-Heterocyclic Ethanediamide Derivatives (): Ethanediamide reacts with amino derivatives to form bis-pyrimidine, bis-pyrazole, or bis-triazolo-pyrimidine compounds. These derivatives exhibit enhanced thermal stability (decomposition points >250°C) and are utilized in pharmaceutical intermediates or agrochemicals. Methyltriphenyl substitution would likely reduce polarity, favoring organic-phase reactivity .

Triphenylamine-Based Compounds ()

Triphenylamine derivatives (e.g., triphenylmethanol, triphenylphosphine) share structural similarities with methyltriphenyl-substituted ethanediamides. Key comparisons include:

- Electron-Transport Properties: Triphenylamine derivatives are widely used in organic electronics due to their hole-transport capabilities. Methyltriphenyl-ethanediamide may exhibit similar conductive properties if conjugated systems are preserved.

- Steric Effects: The bulky triphenyl group in both compound classes reduces crystallinity, enhancing amorphous phase formation—a critical factor in materials science applications .

Chelating Agents ()

Ethylenediamine derivatives like EDTA and EGTA are benchmark chelators.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| Methyltriphenyl-ethanediamide* | Methyltriphenyl groups | Low polarity, high thermal stability | Organic synthesis, materials |

| N¹-(3-Cl-2-MePh)-N²-Py-Ethanediamide | Chloro-methylphenyl, pyridine | Polar, moderate solubility | Coordination chemistry |

| EDTA | Carboxymethyl groups | High metal chelation capacity | Industrial detoxification |

| Triphenylphosphine | Triphenyl groups | Electron-rich, redox-active | Catalysis, ligand synthesis |

*Hypothetical properties inferred from analogs .

Biological Activity

Ethanediamide, methyltriphenyl- is a compound of significant interest in the realm of medicinal chemistry and biological research. Its unique structural properties and interactions with biological systems make it a candidate for various applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethanediamide, methyltriphenyl- is characterized by its unique molecular structure, which allows it to interact with various biological targets. The presence of multiple phenyl groups enhances its lipophilicity, potentially improving its bioavailability. The compound's ability to form complexes with metal ions further contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that ethanediamide, methyltriphenyl- exhibits notable antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal species. For instance:

- Bacterial Strains : The compound demonstrated activity against Staphylococcus aureus (ATCC 25923) and other strains, suggesting its potential as an antimicrobial agent.

- Fungal Strains : Activity against Candida albicans and Saccharomyces cerevisiae was also reported, indicating a broad spectrum of antifungal efficacy .

2. Anticancer Properties

The compound is under investigation for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved remain an area for further research.

The biological activity of ethanediamide, methyltriphenyl- can be attributed to several mechanisms:

- Metal Ion Complexation : The ability to form complexes with metal ions like Cu(II), Co(II), Ni(II), and Mn(II) enhances its antimicrobial efficacy by disrupting microbial cellular functions.

- Enzyme Inhibition : Molecular docking studies have indicated that this compound may act as an inhibitor of key enzymes involved in pathogen metabolism, thereby reducing their viability .

Table 1: Antimicrobial Activity of Ethanediamide, Methyltriphenyl-

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 15 mm | |

| Candida albicans | 12 mm | |

| Saccharomyces cerevisiae | 10 mm |

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| Ethanediamide, methyltriphenyl- | Yes | Yes | |

| Lopinavir | Moderate | Yes | |

| Other Ethanediamides | Variable | Limited |

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

A study conducted on the antimicrobial efficacy of ethanediamide, methyltriphenyl- involved testing against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In vitro studies were performed to assess the anticancer properties of ethanediamide, methyltriphenyl-. Results showed a reduction in cell viability in cancer cell lines treated with the compound compared to untreated controls. Further investigations are needed to elucidate the specific mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.